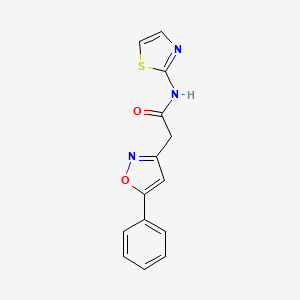

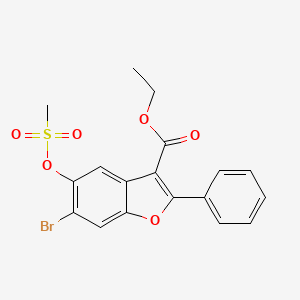

2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a bioactive molecule that belongs to a class of acetamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of various types of cancer. The structure of the compound suggests that it may interact with biological targets through multiple binding modes, which could be beneficial in overcoming drug resistance.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, a novel scaffold of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been synthesized and evaluated for its anti-cancer activity . Another study describes the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, which were prepared by reacting imidazole-thione derivatives with chloro-N-(thiazol-2-yl) acetamide compounds . These methods typically involve the formation of amide bonds and the use of various catalysts to promote condensation reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide moiety linked to various heterocyclic rings such as thiazole, thiadiazole, and isoxazole. The crystal structures of some acetamide derivatives have been determined, revealing intermolecular interactions such as hydrogen bonding and π-π interactions that contribute to the stability of the crystal lattice . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The reactivity of the acetamide nitrogen and the adjacent thiazole or isoxazole rings can lead to the formation of new bonds and the generation of diverse structures . The chemical behavior of these compounds under different conditions is an important consideration for their development as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), are influenced by the nature of the substituents on the heterocyclic rings. For example, the pKa values of the synthesized N-(benzothiazole-2-yl)acetamide derivatives were determined using UV spectroscopy, indicating the protonation sites on the imidazole and benzothiazole rings . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds.

properties

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-13(16-14-15-6-7-20-14)9-11-8-12(19-17-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRVPEPGOTXXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3019846.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B3019847.png)

![Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3019848.png)

![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)

![3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3019856.png)

![2-(2-chloro-4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3019860.png)

![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)